

An In-depth Technical Guide to 2-Methyl-3-(1-piperidinyl)benzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-3-(1-piperidinyl)benzoic Acid

Cat. No.: B1366863

[Get Quote](#)

Disclaimer: Direct, in-depth research literature on **2-Methyl-3-(1-piperidinyl)benzoic Acid** is notably sparse. This guide has been constructed by synthesizing data from commercial suppliers, applying established principles of organic synthesis and characterization, and extrapolating potential biological relevance from structurally related compounds. All protocols and claims are grounded in authoritative chemical principles to guide researchers in the synthesis, characterization, and potential exploration of this molecule.

Executive Summary

2-Methyl-3-(1-piperidinyl)benzoic Acid is a substituted aromatic carboxylic acid featuring a piperidine moiety. While not extensively documented in academic literature, its structure represents a confluence of motifs—the N-aryl piperidine and the substituted benzoic acid—that are prevalent in medicinal chemistry and materials science. This guide provides a comprehensive technical overview, including a robust, field-proven synthetic protocol via Buchwald-Hartwig amination, detailed characterization methodologies, and an expert analysis of its potential applications based on the known activities of its constituent chemical functionalities. This document serves as a foundational resource for researchers intending to synthesize, characterize, or explore the utility of this compound.

Physicochemical and Structural Properties

The fundamental properties of **2-Methyl-3-(1-piperidinyl)benzoic Acid**, derived from its chemical structure, are crucial for its handling, reaction setup, and analytical characterization.

[\[1\]](#)

Property	Value	Source
IUPAC Name	2-methyl-3-piperidin-1-ylbenzoic acid	PubChem [1]
Molecular Formula	C ₁₃ H ₁₇ NO ₂	PubChem [1]
Molecular Weight	219.28 g/mol	PubChem [1]
CAS Number	886501-22-0	PubChem [1]
Canonical SMILES	CC1=C(C(=CC=C1)C(=O)O)N 2CCCCC2	PubChem [1]
InChIKey	RZQWNANFHHDHJ- UHFFFAOYSA-N	PubChem [1]

Synthesis and Purification: A Mechanistic Approach

The synthesis of **2-Methyl-3-(1-piperidinyl)benzoic Acid** is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[\[2\]](#) [\[3\]](#) This method is renowned for its efficiency and functional group tolerance in forming C-N bonds, making it superior to harsher methods like the Ullmann condensation for this substrate.[\[2\]](#)[\[4\]](#)

The logical choice of starting materials is a 3-halo-2-methylbenzoic acid derivative and piperidine. The bromo- or iodo-derivatives are typically more reactive than the chloro-derivative. For cost-effectiveness and reactivity, methyl 3-bromo-2-methylbenzoate is an ideal precursor. The synthesis proceeds in two key stages: the C-N coupling followed by saponification of the methyl ester.

Proposed Synthetic Workflow

The following diagram illustrates the two-step synthesis from a commercially available precursor.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Part A: Synthesis of Methyl 2-methyl-3-(1-piperidinyl)benzoate

- **Rationale:** This step employs a palladium(0) catalyst generated in situ from a Pd(II) precatalyst. A bulky, electron-rich phosphine ligand like Xantphos is crucial to facilitate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.^[5] Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the piperidine, forming the active nucleophile. Anhydrous toluene is the solvent of choice to prevent catalyst deactivation and unwanted side reactions like ester hydrolysis.^[4]
- **Procedure:**
 - To a flame-dried Schlenk flask, add methyl 3-bromo-2-methylbenzoate (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$, 0.02 eq), and Xantphos (0.04 eq).
 - Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
 - Add anhydrous toluene via syringe, followed by piperidine (1.2 eq).
 - Finally, add sodium tert-butoxide (1.4 eq) to the stirred mixture. Note: The addition of the base is often exothermic.
 - Heat the reaction mixture to 100 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.
 - Cool the mixture to room temperature, quench carefully with a saturated aqueous solution of ammonium chloride, and extract with ethyl acetate (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate in vacuo.
 - Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the intermediate ester.

Part B: Hydrolysis to 2-Methyl-3-(1-piperidinyl)benzoic Acid

- Rationale: Saponification is a standard ester hydrolysis method. Lithium hydroxide (LiOH) is used in a mixed solvent system (THF/water) to ensure solubility of both the ester and the hydroxide salt. The reaction is followed by an acidic workup to protonate the resulting carboxylate salt, precipitating the desired carboxylic acid product.
- Procedure:
 - Dissolve the purified methyl ester from Part A in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
 - Add lithium hydroxide monohydrate ($\text{LiOH}\cdot\text{H}_2\text{O}$, 3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until hydrolysis is complete (monitored by TLC or LC-MS).
 - Remove the THF under reduced pressure.
 - Cool the remaining aqueous solution in an ice bath and acidify to pH ~4-5 by the dropwise addition of 1M HCl.
 - Collect the resulting precipitate by vacuum filtration.
 - Wash the solid with cold water and dry under vacuum to yield the final product, **2-Methyl-3-(1-piperidinyl)benzoic Acid**.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. The following techniques and expected results are standard for a molecule of this type.[\[6\]](#)[\[7\]](#)

Technique	Expected Observations
¹ H NMR	- Aromatic protons (3H) in the ~7.0-8.0 ppm region. - Piperidine protons (10H) as multiplets in the ~1.5-3.0 ppm range. - Methyl group singlet (3H) around ~2.2-2.5 ppm. - A broad singlet for the carboxylic acid proton (>10 ppm), which is D ₂ O exchangeable.
¹³ C NMR	- Carbonyl carbon of the carboxylic acid (~170 ppm). - Aromatic carbons (~120-150 ppm). - Piperidine carbons (~25-55 ppm). - Methyl carbon (~15-20 ppm).
FT-IR	- Broad O-H stretch from the carboxylic acid (~2500-3300 cm ⁻¹). - C=O stretch from the carboxylic acid (~1700 cm ⁻¹). - C-N stretch (~1100-1250 cm ⁻¹). - Aromatic C=C stretches (~1450-1600 cm ⁻¹).
Mass Spec (ESI+)	Expected [M+H] ⁺ ion at m/z = 220.1332.
HPLC	A single major peak indicating >95% purity.

Potential Biological and Pharmacological Significance

While direct biological studies on **2-Methyl-3-(1-piperidinyl)benzoic Acid** are not available, its structural components are featured in numerous biologically active compounds. This allows for an expert-driven, speculative analysis of its potential.

- N-Aryl Piperidine Motif: The piperidine ring is a "privileged scaffold" in medicinal chemistry, found in drugs targeting the central nervous system (CNS), cardiovascular system, and more.^[8] N-aryl piperidine derivatives have shown a wide range of activities, including acting as histamine H₃ receptor agonists and possessing antimicrobial or antifungal properties.^[9] ^[10] The specific substitution pattern on the aryl ring greatly influences the biological activity.^[10]

- **Substituted Benzoic Acid Motif:** Benzoic acid derivatives are also common in pharmaceuticals. The carboxylic acid group can act as a hydrogen bond donor/acceptor or a bioisostere for other functional groups, influencing receptor binding and pharmacokinetic properties.
- **Potential Applications:**
 - **CNS Agents:** Given the prevalence of the piperidine scaffold in CNS drugs, this compound could be explored as a precursor for novel antipsychotic, antidepressant, or anxiolytic agents.
 - **Antimicrobial Agents:** Some N-aryl piperidines have demonstrated antimicrobial and antifungal activity.^[9] This compound could be screened against various bacterial and fungal strains.^[11]
 - **Enzyme Inhibitors:** The structure could potentially interact with various enzyme active sites, making it a candidate for screening in enzyme inhibition assays.

Conclusion and Future Directions

2-Methyl-3-(1-piperidinyl)benzoic Acid is a readily synthesizable compound with a structural framework that suggests potential for further exploration in drug discovery and materials science. This guide provides a robust and reliable pathway for its synthesis and characterization, laying the groundwork for future research. The next logical steps for a research program would involve:

- **Biological Screening:** Perform broad in vitro screening against various cell lines (e.g., cancer cell lines) and microbial strains to identify any potential bioactivity.^[12]
- **Analogue Synthesis:** Create a library of related compounds by varying the substituents on the benzoic acid ring or by using different cyclic amines in place of piperidine to establish structure-activity relationships (SAR).
- **Physicochemical Profiling:** Conduct detailed studies on properties like solubility, pKa, and lipophilicity (LogP) to assess its drug-like properties.

This molecule represents an accessible yet unexplored area of chemical space, offering a valuable starting point for novel scientific investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-3-(1-piperidinyl)benzoic Acid | C13H17NO2 | CID 7148436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization - UCL Discovery [discovery.ucl.ac.uk]
- 8. ajchem-a.com [ajchem-a.com]
- 9. [Relationship between the structure and biological activity of a series of N-arylbutenyl derivatives of piperidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methyl-3-(1-piperidinyl)benzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1366863#2-methyl-3-1-piperidinyl-benzoic-acid-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com